1-[9-methyl-2-(thiophen-2-yl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone
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Overview
Description
1-[7-methyl-4-(thiophen-2-yl)-2,5,7-triazatricyclo[6400(2),?]dodeca-1(12),3,5,8,10-pentaen-3-yl]ethanone is a complex organic compound that features a thiophene ring, a triazatricyclo structure, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-methyl-4-(thiophen-2-yl)-2,5,7-triazatricyclo[640Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal-Knorr synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[7-methyl-4-(thiophen-2-yl)-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaen-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone group can be reduced to an alcohol.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the ethanone group can produce the corresponding alcohol .
Scientific Research Applications
1-[7-methyl-4-(thiophen-2-yl)-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaen-3-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[7-methyl-4-(thiophen-2-yl)-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaen-3-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require further investigation through experimental studies .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit various pharmacological properties.
Triazole Derivatives: Compounds with triazole rings that show a wide range of biological activities.
Uniqueness
1-[7-methyl-4-(thiophen-2-yl)-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaen-3-yl]ethanone is unique due to its combination of a thiophene ring, a triazatricyclo structure, and an ethanone group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13N3OS |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(4-methyl-2-thiophen-2-ylimidazo[1,2-a]benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C16H13N3OS/c1-10(20)15-14(13-8-5-9-21-13)17-16-18(2)11-6-3-4-7-12(11)19(15)16/h3-9H,1-2H3 |
InChI Key |
URULFBIYMLGQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)C4=CC=CS4 |
Origin of Product |
United States |
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